molecular formula C21H22F3N3O2S B12253941 N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

Cat. No.: B12253941
M. Wt: 437.5 g/mol
InChI Key: MFBBEHOJVNLDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C21H22F3N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C21H22F3N3O2S/c1-26(20-17-7-3-5-9-19(17)30(28,29)25-20)16-10-12-27(13-11-16)14-15-6-2-4-8-18(15)21(22,23)24/h2-9,16H,10-14H2,1H3

InChI Key

MFBBEHOJVNLDOH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine ring, and the incorporation of the trifluoromethyl group. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the attachment of the piperidine ring through a series of nucleophilic substitution reactions. The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, piperidine derivatives, and trifluoromethyl-substituted compounds. Examples include:

    Benzothiazole derivatives: 2-aminobenzothiazole, benzothiazole-2-thiol

    Piperidine derivatives: 4-aminopiperidine, 1-benzylpiperidine

    Trifluoromethyl-substituted compounds: Trifluoromethylbenzene, trifluoromethylpyridine

Uniqueness

N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its combination of structural features, including the benzothiazole ring, piperidine ring, and trifluoromethyl group. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

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